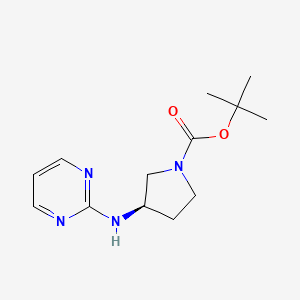

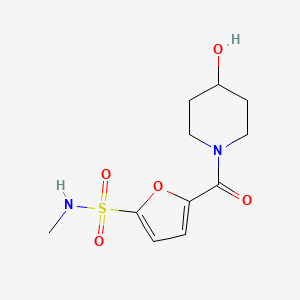

4-(2-cyclopropyl-2-oxoethoxy)-N-(3-(methylsulfonamido)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-cyclopropyl-2-oxoethoxy)-N-(3-(methylsulfonamido)phenyl)benzamide, also known as CX-4945, is a potent and selective inhibitor of protein kinase CK2, a ubiquitous and pleiotropic protein kinase involved in a wide range of cellular processes. CK2 has been implicated in the regulation of cell growth, proliferation, differentiation, apoptosis, and stress response, as well as in the pathogenesis of various diseases, including cancer, inflammation, and neurodegeneration. CX-4945 has been extensively studied as a potential therapeutic agent for cancer and other diseases, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been the focus of much research.

Scientific Research Applications

Enzyme Inhibition and Medicinal Applications

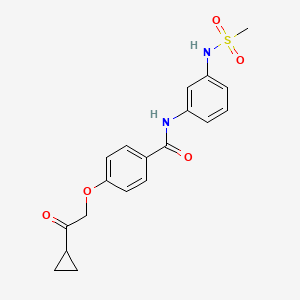

Aromatic sulfonamide inhibitors, including compounds structurally related to 4-(2-cyclopropyl-2-oxoethoxy)-N-(3-(methylsulfonamido)phenyl)benzamide, have been explored for their inhibitory effects on carbonic anhydrases (CAs). These enzymes are crucial for various physiological functions, and their inhibitors are investigated for therapeutic applications, including glaucoma, epilepsy, and cancer. For instance, compounds like 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide have shown nanomolar inhibitory activities against several CA isoenzymes, illustrating the potential of sulfonamide derivatives in enzyme inhibition and drug development (Supuran, Maresca, Gregáň, & Remko, 2013).

Organic Synthesis

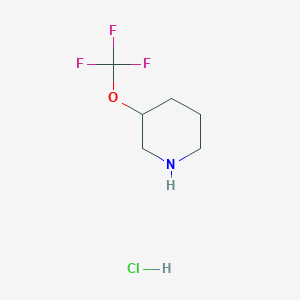

Sulfonamides have also been utilized in organic synthesis, offering pathways to create novel compounds with potential biological activities. The intermolecular amidation and imidation of unactivated alkanes catalyzed by copper complexes, involving sulfonamides and imides, demonstrate the role of these compounds in developing synthetic methodologies that can lead to the functionalization of alkanes, which is a significant step in organic synthesis (Tran, Li, Driess, & Hartwig, 2014).

Anticancer and Antitubercular Activities

Derivatives of sulfonamides, including benzamide and benzene sulfonamide analogs, have been synthesized and evaluated for their biological activities. Some of these compounds displayed significant anticancer and anti-tubercular properties, making them potential candidates for further development as therapeutic agents. For example, novel acridine and bis acridine sulfonamides have been synthesized and shown effective inhibitory activity against cytosolic carbonic anhydrase isoforms, which are relevant for cancer treatment strategies (Ulus et al., 2013).

Light Harvesting and Photovoltaic Applications

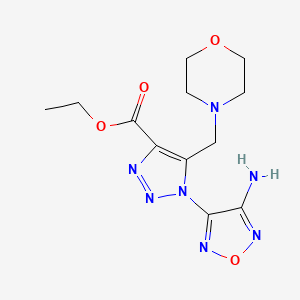

Aromatic sulfonamides with halogen substitutions have been studied for their light-harvesting properties, indicating potential applications in dye-sensitized solar cells (DSSCs). Quantum mechanical studies on similar compounds have provided insights into their electronic structures, reactivity, and nonlinear optical properties, supporting their role in developing new materials for photovoltaic applications (Mary et al., 2019).

properties

IUPAC Name |

4-(2-cyclopropyl-2-oxoethoxy)-N-[3-(methanesulfonamido)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5S/c1-27(24,25)21-16-4-2-3-15(11-16)20-19(23)14-7-9-17(10-8-14)26-12-18(22)13-5-6-13/h2-4,7-11,13,21H,5-6,12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIOQXQRRUDTMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OCC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-cyclopropyl-2-oxoethoxy)-N-(3-(methylsulfonamido)phenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/no-structure.png)

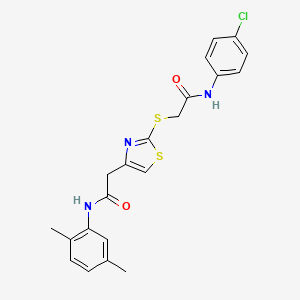

![N-(2-methoxyphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2991485.png)

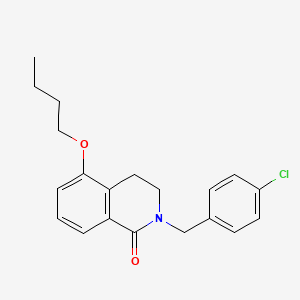

![1-(Cyclopropylcarbonyl)-5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-3,3-dimethylindoline](/img/structure/B2991487.png)

![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B2991488.png)

![(Hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazin-3-yl)methanol](/img/structure/B2991494.png)

![3-Chloro-8-methylimidazo[1,2-a]pyridine](/img/structure/B2991498.png)

![5-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2991500.png)

![4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2991504.png)